molecular formula C15H10BrFN2O B12049541 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol

Cat. No.: B12049541
M. Wt: 333.15 g/mol
InChI Key: OMDUTAARRVPMSP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom on one phenyl ring and a fluorine atom on the other phenyl ring, attached to the pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoacetophenone and 4-fluorobenzaldehyde as the starting materials.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of hydrazine hydrate to form the corresponding hydrazone intermediate.

    Cyclization: The hydrazone intermediate is then cyclized under acidic conditions to form the pyrazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyrazole ring or the phenyl rings.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol: Similar structure but lacks the fluorine atom.

    1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-ol: Similar structure but lacks the bromine atom.

    1-Phenyl-3-(4-fluorophenyl)-1H-pyrazol-4-ol: Similar structure but lacks the bromine atom.

Uniqueness

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-ol is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C15H10BrFN2O

Molecular Weight

333.15 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-ol

InChI

InChI=1S/C15H10BrFN2O/c16-11-3-7-13(8-4-11)19-9-14(20)15(18-19)10-1-5-12(17)6-2-10/h1-9,20H

InChI Key

OMDUTAARRVPMSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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